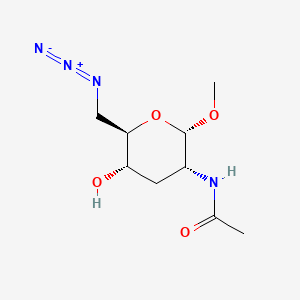![molecular formula C19H26N2OS B13406892 1-(1-Adamantyl)-3-[(2-methylsulfanylphenyl)methyl]urea](/img/structure/B13406892.png)
1-(1-Adamantyl)-3-[(2-methylsulfanylphenyl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Adamantyl)-3-[(2-methylsulfanylphenyl)methyl]urea is a complex organic compound characterized by the presence of an adamantyl group and a urea moiety The adamantyl group, derived from adamantane, is known for its rigid, cage-like structure, which imparts unique physical and chemical properties to the compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Adamantyl)-3-[(2-methylsulfanylphenyl)methyl]urea typically involves the reaction of 1-adamantylamine with 2-methylsulfanylbenzyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity compound.
化学反应分析
Types of Reactions
1-(1-Adamantyl)-3-[(2-methylsulfanylphenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced under specific conditions to form corresponding amines.
Substitution: The adamantyl group can participate in substitution reactions, particularly in the presence of strong electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted adamantyl derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(1-Adamantyl)-3-[(2-methylsulfanylphenyl)methyl]urea is not fully understood. it is believed to interact with specific molecular targets, potentially involving the inhibition of enzymes or receptors. The adamantyl group may enhance the compound’s ability to penetrate biological membranes, while the urea moiety could facilitate interactions with target proteins.
相似化合物的比较
Similar Compounds
1-(1-Adamantyl)-4-methyl-2-azetidinone: Another adamantyl derivative with potential biological activity.
1-Adamantyl methyl ketone:
N-(1-Adamantyl)-2-methylbenzamide: Investigated for its potential therapeutic applications.
Uniqueness
1-(1-Adamantyl)-3-[(2-methylsulfanylphenyl)methyl]urea stands out due to the presence of both the adamantyl and 2-methylsulfanylphenyl groups, which impart unique chemical reactivity and potential applications. Its combination of structural rigidity and functional group diversity makes it a valuable compound for research and development.
属性
分子式 |
C19H26N2OS |
|---|---|
分子量 |
330.5 g/mol |
IUPAC 名称 |
1-(1-adamantyl)-3-[(2-methylsulfanylphenyl)methyl]urea |
InChI |
InChI=1S/C19H26N2OS/c1-23-17-5-3-2-4-16(17)12-20-18(22)21-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-12H2,1H3,(H2,20,21,22) |
InChI 键 |
WPXRUUMUUGRZGQ-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=CC=C1CNC(=O)NC23CC4CC(C2)CC(C4)C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


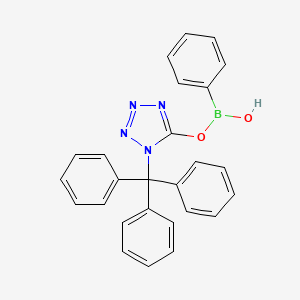
![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)
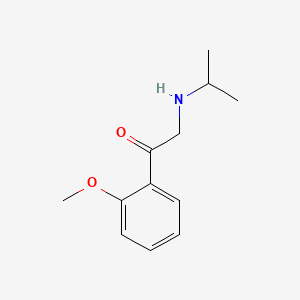
![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)
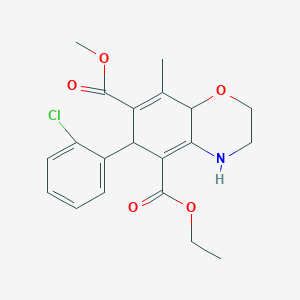
![2-Methyl-5-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13406838.png)

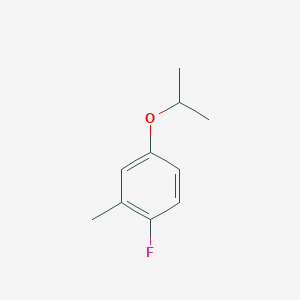
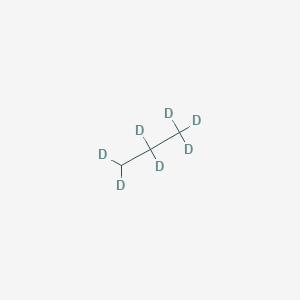
![Ethyl 3-amino-6-fluoro-9-methyl-4-oxo-4,9-dihydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B13406865.png)

![N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine](/img/structure/B13406882.png)

